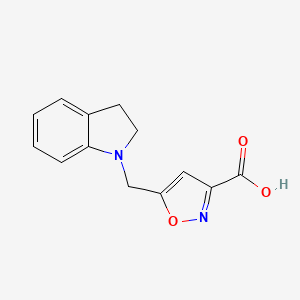
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DOI, and it belongs to the family of phenethylamines. DOI is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in the regulation of mood, cognition, and perception.
Mechanism of Action
DOI works by binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels, which triggers a cascade of signaling events that ultimately result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects
DOI has been shown to have a wide range of biochemical and physiological effects on the body. The compound's ability to activate the 5-HT2A receptor has been shown to increase serotonin levels in the brain, which can lead to changes in mood and perception. DOI has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
DOI has several advantages for use in laboratory experiments. The compound is highly potent and selective, which makes it an ideal tool for studying the 5-HT2A receptor. However, the synthesis of DOI requires specialized equipment and expertise, which can limit its use in some laboratories.
Future Directions
There are several future directions for research on DOI. One area of interest is the compound's potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the compound's anti-tumor properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to better understand the biochemical and physiological effects of DOI on the body.
Synthesis Methods
The synthesis of DOI involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing DOI involves the condensation of 2,3-dihydroindole with 3-carboxyoxazol-5-amine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure DOI.
Scientific Research Applications
DOI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. The compound's ability to activate the 5-HT2A receptor has been shown to have a significant impact on mood, perception, and cognition. DOI has also been studied for its anti-tumor properties, as it has been shown to induce cell death in cancer cells.
properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-7-10(18-14-11)8-15-6-5-9-3-1-2-4-12(9)15/h1-4,7H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHJWZMYBDEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydroindol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)



![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)